

1-Bromo-3-ethylpentane CAS number lookup

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Bromo-3-ethylpentane**

Cat. No.: **B3187701**

[Get Quote](#)

An In-Depth Technical Guide to **1-Bromo-3-ethylpentane**

Introduction

1-Bromo-3-ethylpentane is a halogenated alkane that serves as a valuable building block in organic synthesis. Its structure, featuring a primary bromide, makes it an excellent substrate for a variety of nucleophilic substitution reactions and the formation of organometallic reagents. This guide provides a comprehensive overview of its chemical identity, properties, safety protocols, and a representative synthetic application, designed for researchers and professionals in chemical and pharmaceutical development. The CAS Registry Number for **1-Bromo-3-ethylpentane** is 1647-24-1[1][2].

Chemical Identity and Properties

The fundamental properties of **1-Bromo-3-ethylpentane** are summarized below. Accurate knowledge of these properties is critical for designing experiments, ensuring safety, and achieving desired synthetic outcomes.

Property	Value	Source
CAS Number	1647-24-1	[1] [2]
Molecular Formula	C ₇ H ₁₅ Br	[1] [2]
Molecular Weight	179.10 g/mol	[1] [2]
IUPAC Name	1-bromo-3-ethylpentane	[2]
Synonyms	3-ethylpentyl bromide	[2]
SMILES	CCC(CC)CCBr	[1] [2]
InChIKey	XNRMWPQRKZTIGI- UHFFFAOYSA-N	[2]
Appearance	Liquid (presumed based on properties)	N/A
LogP	3.2076 - 3.8	[1] [2]

Safety and Hazard Information

1-Bromo-3-ethylpentane is classified as a hazardous substance.[\[2\]](#) Adherence to strict safety protocols is mandatory to ensure personnel safety and prevent environmental contamination.

GHS Hazard Statements:[\[2\]](#)

- H226: Flammable liquid and vapor.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Precautionary Measures & Handling:

- Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.[\[3\]](#)[\[4\]](#)

- Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a flame-retardant lab coat.[3]
- Fire Safety: Keep away from heat, sparks, open flames, and other sources of ignition.[4][5] Use spark-proof tools and explosion-proof equipment.[3][4] Fire extinguishing media should be appropriate for flammable liquids, such as dry chemical, foam, or carbon dioxide.[4]
- Handling: Avoid contact with skin and eyes.[3] Do not breathe vapors.[4] Ground and bond containers when transferring material to prevent static discharge.[3][5]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents and bases.[3][4]

Synthetic Application: Grignard Reagent Formation and Reaction

The primary bromide functionality of **1-Bromo-3-ethylpentane** makes it an ideal precursor for the formation of a Grignard reagent. This organometallic intermediate is a powerful nucleophile and strong base, widely used for creating new carbon-carbon bonds. The following protocol details the formation of (3-ethylpentyl)magnesium bromide and its subsequent reaction with a model electrophile, acetone.

Experimental Protocol

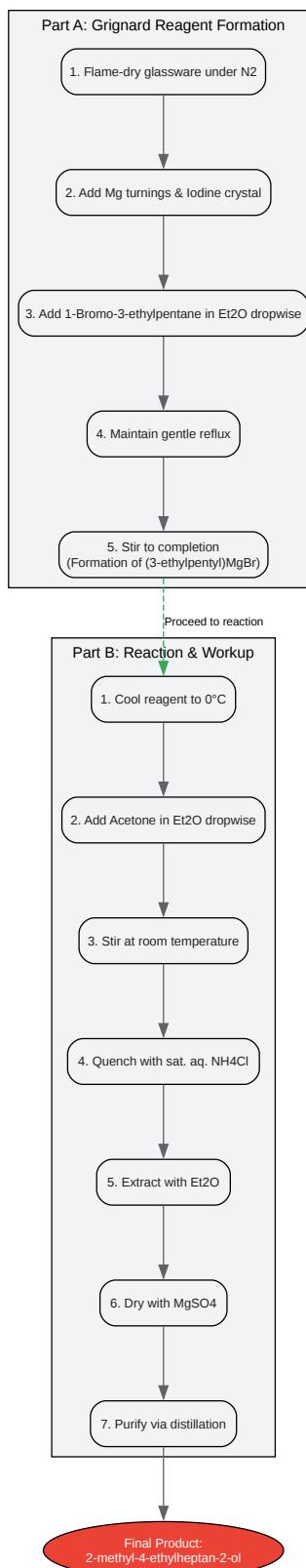
Objective: To synthesize 2-methyl-4-ethylheptan-2-ol via a Grignard reaction.

Materials:

- **1-Bromo-3-ethylpentane** (CAS: 1647-24-1)
- Magnesium turnings
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Iodine crystal (as initiator)
- Acetone, anhydrous

- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Methodology:


Part A: Grignard Reagent Formation

- Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry all glassware under a stream of dry nitrogen to remove any adsorbed moisture and allow to cool to room temperature.
- Initiation: Place magnesium turnings (1.2 eq) in the flask. Add a single crystal of iodine. The iodine serves as an initiator by reacting with the magnesium surface to expose a fresh, reactive layer.
- Reagent Preparation: Dissolve **1-Bromo-3-ethylpentane** (1.0 eq) in anhydrous diethyl ether in the dropping funnel.
- Reaction Initiation: Add a small portion (approx. 10%) of the **1-Bromo-3-ethylpentane** solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling (effervescence) is observed at the magnesium surface. Gentle warming with a heat gun may be necessary.
- Reagent Formation: Once the reaction has started, add the remaining **1-Bromo-3-ethylpentane** solution dropwise at a rate that maintains a gentle reflux. The exothermic nature of the reaction sustains the reflux. Using an anhydrous solvent is critical, as Grignard reagents react readily with protic sources, such as water, which would quench the reagent.
- Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 30-60 minutes to ensure all the magnesium has reacted. The resulting gray or brownish solution is the Grignard reagent, (3-ethylpentyl)magnesium bromide.

Part B: Reaction with Acetone

- Electrophile Addition: Cool the Grignard reagent solution in an ice bath. Dissolve anhydrous acetone (1.0 eq) in anhydrous diethyl ether and add it dropwise via the dropping funnel. This step is highly exothermic and controlling the temperature is crucial to prevent side reactions.
- Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure the reaction goes to completion.
- Quenching: Carefully and slowly pour the reaction mixture over a beaker of crushed ice containing a saturated aqueous solution of ammonium chloride. The NH₄Cl is a weak acid used to protonate the resulting alkoxide and dissolve the magnesium salts (Mg(OH)Br) without using a strong acid, which could cause dehydration of the tertiary alcohol product.
- Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2-3 times). Combine the organic layers.
- Washing & Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove excess water. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product, 2-methyl-4-ethylheptan-2-ol, can be purified by distillation under reduced pressure.

Workflow Visualization

[Click to download full resolution via product page](#)

Caption: Grignard synthesis workflow using **1-Bromo-3-ethylpentane**.

Conclusion

1-Bromo-3-ethylpentane, identified by CAS number 1647-24-1, is a key intermediate in synthetic organic chemistry. Its utility is primarily derived from its capacity to undergo nucleophilic substitution and form highly reactive organometallic species. A thorough understanding of its chemical properties and strict adherence to safety and handling protocols are paramount for its effective and safe use in research and development settings. The provided Grignard reaction protocol exemplifies a common and powerful application, showcasing its role in the construction of more complex molecular architectures.

References

- PubChem. (n.d.). **1-Bromo-3-ethylpentane**. National Center for Biotechnology Information.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Bromopentane, 98%.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemscene.com [chemscene.com]
- 2. 1-Bromo-3-ethylpentane | C7H15Br | CID 17763800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [1-Bromo-3-ethylpentane CAS number lookup]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3187701#1-bromo-3-ethylpentane-cas-number-lookup]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com